
1,2-Benzenediol, 3-(1H-indol-2-yl)-
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Overview
Description
3-(1H-indol-2-yl)benzene-1,2-diol is a compound that features an indole moiety fused with a benzene ring containing two hydroxyl groups. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-2-yl)benzene-1,2-diol typically involves the condensation of indole derivatives with benzene-1,2-diol under specific reaction conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions in an appropriate solvent . The reaction may also involve the use of protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-(1H-indol-2-yl)benzene-1,2-diol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1H-indol-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-(1H-indol-3-yl)benzene-1,2-diol: A closely related compound with a different substitution pattern on the indole ring
Uniqueness
3-(1H-indol-2-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1,2-Benzenediol, 3-(1H-indol-2-yl)-, also known as indole-3-benzenediol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound consists of a benzene ring substituted with a diol group and an indole moiety. Its structure can be represented as follows:
Antiviral Properties
Recent studies have indicated that 1,2-benzenediol, 3-(1H-indol-2-yl)- exhibits promising antiviral activity. Research suggests that it may inhibit viral replication by interfering with the viral life cycle at various stages. For instance, it has been shown to inhibit the replication of certain RNA viruses through mechanisms that involve the modulation of host cell pathways.
Study | Virus Type | Mechanism of Action | Findings |
---|---|---|---|
Influenza | Inhibition of viral entry | Significant reduction in viral load in treated cells | |
HIV | Inhibition of reverse transcriptase | Reduced replication rates observed |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. It demonstrates both antibacterial and antifungal activities.
Microorganism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Strong Inhibition | |
Candida albicans | Moderate Antifungal |
A study highlighted its effectiveness against biofilm formation in E. coli, suggesting potential applications in treating chronic infections where biofilms are prevalent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
A study demonstrated that treatment with 1,2-benzenediol, 3-(1H-indol-2-yl)- significantly reduced cell viability in these lines compared to control groups.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Case Study on Antiviral Activity : A study involving the treatment of infected cells with varying concentrations of the compound showed a dose-dependent decrease in viral replication rates.
- Case Study on Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of multi-drug resistant strains of bacteria more effectively than conventional antibiotics.
- Case Study on Anticancer Properties : Research involving animal models indicated that administration of the compound led to a significant reduction in tumor size compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 1,2-Benzenediol, 3-(1H-indol-2-yl)-, and how can critical intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling indole derivatives with benzenediol precursors. Key steps include:
- Indole Functionalization : Introduce substituents at the 2-position of indole using cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Benzenediol Modification : Protect hydroxyl groups (e.g., using trimethylsilyl chloride) to avoid unwanted side reactions during coupling .
- Characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm regiochemistry and GC-MS/EI-MS (as in NIST data ) to verify purity. For example, EI-MS fragmentation patterns (e.g., m/z 110 for the benzenediol moiety) can distinguish structural isomers .
Q. How can researchers access and interpret spectroscopic data for this compound?
- Methodological Answer :
- NIST Database : Cross-reference GC-MS and EI-MS spectra (e.g., splash10-03di-9600000000) to validate molecular fragmentation patterns .
- UV-Vis and IR : Analyze hydroxyl and indole NH stretches (e.g., 3300–3500 cm<sup>-1</sup> for -OH, 3400 cm<sup>-1</sup> for indole NH) to confirm hydrogen bonding and electronic interactions .
- Advanced Techniques : Use <sup>15</sup>N NMR to probe indole ring electronic environments .
Q. What standardized methods are used to assess its antimicrobial activity?
- Methodological Answer :
- Disk Diffusion Assay : Measure inhibition zones (mm) against pathogens like Listeria monocytogenes and Salmonella typhimurium .
- MIC Determination : Use broth microdilution (e.g., MIC = 62.25 µg/mL against S. typhimurium) with sterile 96-well plates .
- Controls : Include 1,3-benzenediol (inactive) and 1,4-benzenediol (weakly active) to validate structure-activity relationships .
Advanced Research Questions
Q. How do substituent positions (ortho, meta, para) on the benzenediol core influence bioactivity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 4-chloro, 4-tert-butyl) and compare MIC values. For example, 4-chloro-1,2-benzenediol shows 23.5 mm inhibition vs. 16.5 mm for the parent compound .
- Mechanistic Probes : Use computational modeling (e.g., DFT) to correlate hydroxyl group orientation with redox potential or H-bond donor capacity .
- Data Interpretation : Meta-substitution disrupts resonance stabilization, reducing activity, while ortho/para-substitutions enhance stability .
Q. What experimental approaches elucidate its pyrolysis or degradation mechanisms?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–400°C to identify decomposition stages .
- GC-MS Pyrolysis Profiling : Detect volatile fragments (e.g., catechol derivatives) to map degradation pathways .
- Isotopic Labeling : Use <sup>13</sup>C-labeled benzenediol to track carbon flow during thermal breakdown .
Q. How can conflicting data on antioxidant vs. pro-oxidant activity be resolved?
- Methodological Answer :
- Context-Dependent Assays : Test under varying pH and O2 levels. For example, hydroxyl radicals may act as pro-oxidants in acidic conditions .
- Electrochemical Analysis : Measure redox potentials (e.g., cyclic voltammetry) to quantify electron-donating capacity .
- In Silico Validation : Use QSAR models to predict activity under untested conditions .
Properties
CAS No. |
107622-43-5 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H11NO2/c16-13-7-3-5-10(14(13)17)12-8-9-4-1-2-6-11(9)15-12/h1-8,15-17H |
InChI Key |
LKSROJNHUVRZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
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